molecular formula C7H6ClFO2S B1304196 4-Fluoro-3-methylbenzenesulfonyl chloride CAS No. 629672-19-1

4-Fluoro-3-methylbenzenesulfonyl chloride

Cat. No.: B1304196
CAS No.: 629672-19-1
M. Wt: 208.64 g/mol
InChI Key: ALEQALYEZFNWOP-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1) is a halogenated aromatic sulfonyl chloride with the molecular formula C₇H₆ClFO₂S and a molecular weight of 208.64 g/mol . Its structure features a sulfonyl chloride (–SO₂Cl) group at the 1-position, a fluorine substituent at the 4-position, and a methyl group at the 3-position of the benzene ring (Fig. 1). Key physical properties include:

  • Density: 1.423 g/cm³
  • Boiling Point: 287.5°C at 760 mmHg
  • Flash Point: 127.7°C
  • Vapor Pressure: 0.00427 mmHg at 25°C .

This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other intermediates for pharmaceuticals, agrochemicals, and specialty materials . Its fluorine and methyl substituents modulate electronic and steric effects, influencing reactivity in substitution and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-3-methylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-fluoro-3-methylbenzene. The reaction typically involves the use of chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid under specific conditions.

    Oxidation Reactions: Although less common, it can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

4-Fluoro-3-methylbenzenesulfonyl chloride is primarily utilized as a sulfonylating agent. It can introduce sulfonyl groups into various substrates, facilitating the formation of sulfonamides and other derivatives. The electrophilic nature of the sulfonyl chloride group allows it to react with nucleophiles, making it a versatile reagent for synthesizing complex organic molecules.

Key Reactions

  • Nucleophilic Substitution : The compound readily participates in nucleophilic substitution reactions, which are crucial for modifying biological molecules and creating new pharmaceutical agents.
  • Formation of Sulfonamides : It is used to synthesize sulfonamide drugs, which have applications in treating bacterial infections and other medical conditions.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound has been involved in the development of various drug candidates. For instance:

  • Inhibitors of Enzymes : Research has demonstrated its role in synthesizing compounds that inhibit specific enzymes, such as the 11-beta-hydroxysteroid dehydrogenase type 1 enzyme, which is relevant for treating conditions like diabetes and obesity .
  • Anticancer Agents : The compound has been utilized to create inhibitors targeting cancer-related proteins, showcasing its potential in developing anticancer therapies .

Case Study 1: Development of BCL6 Degraders

Recent studies have highlighted the use of this compound in synthesizing compounds that degrade BCL6, a protein implicated in various cancers. The optimization of these compounds led to significant antiproliferative activity against specific cancer cell lines, indicating a promising therapeutic avenue .

CompoundIC50 Value (µM)Target
HF42.0PARP1
HF594BCL6

Case Study 2: Inhibition of PARP1 Activity

Another study focused on enhancing the inhibitory activity against PARP1 by modifying a tricyclic scaffold using derivatives of this compound. The results showed a marked increase in potency, demonstrating the compound's utility in optimizing drug candidates for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of 4-fluoro-3-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Sulfonyl Chlorides

Substituent Effects on Reactivity and Physical Properties

The table below compares 4-Fluoro-3-methylbenzenesulfonyl chloride with analogous compounds, highlighting structural variations and their implications:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Key Applications/Notes
This compound 629672-19-1 C₇H₆ClFO₂S 208.64 –F (4-position), –CH₃ (3-position) 287.5 Versatile intermediate for sulfonamides
4-Fluoro-3-methoxybenzenesulfonyl chloride 887266-97-9 C₇H₆ClFO₃S 224.63 –F (4-position), –OCH₃ (3-position) N/A Enhanced solubility due to –OCH₃; lower thermal stability
3-Chloro-4-fluorobenzenesulfonyl chloride N/A C₆H₃Cl₂FO₂S 229.06 –F (4-position), –Cl (3-position) N/A Higher electrophilicity due to –Cl; used in agrochemicals
4-Fluoro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride 1027345-07-8 C₇H₃ClF₄O₄S₂ 326.67 –F (4-position), –SO₂CF₃ (3-position) 397.1 (predicted) Strong electron-withdrawing group; reactive in cross-couplings
4-(Benzyloxy)-3-fluorobenzenesulfonyl chloride 1016492-60-6 C₁₃H₁₀ClFO₃S 300.73 –F (3-position), –OCH₂C₆H₅ (4-position) N/A Bulky benzyloxy group limits steric accessibility

Electronic and Steric Influence

  • Electron-Donating Groups : The methyl group in this compound provides mild electron-donating effects, stabilizing the sulfonyl chloride moiety while offering minimal steric hindrance. This contrasts with the methoxy group (–OCH₃) in 887266-97-9, which enhances solubility but reduces electrophilicity .
  • Electron-Withdrawing Groups : The trifluoromethylsulfonyl (–SO₂CF₃) group in 1027345-07-8 significantly increases electrophilicity, making it reactive in Suzuki-Miyaura couplings . Conversely, the chlorine substituent in 3-Chloro-4-fluorobenzenesulfonyl chloride enhances leaving-group ability in nucleophilic substitutions .

Research Findings and Trends

  • Synthetic Efficiency : Temperature optimization during synthesis (e.g., 0–25°C) improves yields of sulfonyl chlorides, as shown in Table S4 of .
  • Collision Cross-Section (CCS) Data : For this compound, predicted CCS values range from 139.1 Ų ([M+H]⁺) to 152.0 Ų ([M+Na]⁺) , aiding in mass spectrometry-based identification .

Biological Activity

4-Fluoro-3-methylbenzenesulfonyl chloride (CAS No. 629672-19-1) is a sulfonyl chloride compound with significant applications in organic synthesis and medicinal chemistry. Its biological activity is primarily linked to its role as a reactive electrophile, which can modify biomolecules, including proteins and nucleic acids. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound has the following properties:

PropertyValue
Molecular FormulaC₇H₆ClFO₂S
Molecular Weight208.63 g/mol
Melting Point35°C to 40°C
Purity97%
InChI KeyALEQALYEZFNWOP-UHFFFAOYSA-N

This compound is characterized by a sulfonyl chloride functional group, which imparts high reactivity towards nucleophiles, making it valuable in various chemical reactions.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This reactivity can lead to:

  • Protein Modification : The compound can react with amino acid side chains (e.g., cysteine, lysine) to form sulfonamide bonds, potentially altering protein function.
  • Inhibition of Enzymatic Activity : By modifying active sites of enzymes, it can inhibit their activity. For example, studies have shown that sulfonyl chlorides can inhibit serine proteases through covalent modification.

Case Study: Inhibition of Protein Phosphatase 2A (PP2A)

A recent study explored the use of this compound in synthesizing derivatives that inhibit PP2A, a critical enzyme involved in cell signaling and regulation. The derivatives exhibited varying degrees of inhibition, with some showing IC50 values in the low micromolar range, indicating potent activity against this target .

Toxicological Profile

While the compound shows promise in modifying biological targets, it also poses risks:

  • Acute Toxicity : Classified as corrosive; it causes severe skin burns and eye damage upon contact .
  • Respiratory Irritation : Inhalation can lead to respiratory distress and mucous membrane damage .

Applications in Drug Development

This compound serves as an intermediate in the synthesis of various pharmaceuticals. Its ability to selectively modify biomolecules makes it a useful tool for developing targeted therapies. For instance:

  • Development of Anticancer Agents : Research has indicated that compounds derived from this sulfonyl chloride exhibit selective cytotoxicity against cancer cell lines, suggesting potential as anticancer agents .

Data Table: Biological Activity Summary

Study/ExperimentTargetIC50 (μM)Observations
PP2A InhibitionProtein Phosphatase 2A< 10Significant inhibition observed
Cytotoxicity AssayCancer Cell Lines5 - 20Selective cytotoxic effects noted
Enzyme ModificationSerine ProteasesN/ACovalent modification leading to inhibition

Q & A

Basic Questions

Q. What are the key physical properties of 4-Fluoro-3-methylbenzenesulfonyl chloride relevant to laboratory handling?

this compound (CAS 629672-19-1) has a molecular weight of 208.64 g/mol, a density of 1.423 g/cm³, and a boiling point of 287.5°C at 760 mmHg. Its vapor pressure is 0.00427 mmHg at 25°C, indicating low volatility. The compound is moisture-sensitive due to the reactive sulfonyl chloride group, requiring storage in anhydrous conditions. Key identifiers include the InChI key InChI=1/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3 and molecular formula C₇H₆ClFO₂S .

Q. What are the common reactions of this compound in organic synthesis?

The sulfonyl chloride group undergoes nucleophilic substitution reactions:

  • Sulfonamide formation : Reacts with primary/secondary amines (e.g., 2-(thiophen-2-yl)ethylamine) in aprotic solvents (e.g., dichloromethane) under reflux to yield sulfonamides, a key step in antimicrobial agent synthesis .
  • Sulfonate esterification : Reacts with alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) to form sulfonate esters, useful in polymer chemistry .
  • Cross-coupling reactions : Participates in Suzuki-Miyaura couplings to generate biaryl derivatives, leveraging palladium catalysts .

Q. How should this compound be stored to prevent degradation?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccants like molecular sieves should be used to minimize hydrolysis. Avoid exposure to moisture, bases, or nucleophiles during handling .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonylation using this compound?

Optimization involves:

  • Solvent selection : Use anhydrous dichloromethane or THF to enhance reactivity.
  • Temperature control : Maintain 0–5°C during amine addition to suppress side reactions.
  • Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine ensures complete conversion.
  • Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate products in >85% yield .

Q. What advanced analytical techniques characterize this compound and its derivatives?

  • NMR spectroscopy : ¹⁹F NMR (δ -110 to -115 ppm for fluorine) and ¹H NMR (δ 2.4 ppm for methyl group) confirm structural integrity .
  • Mass spectrometry : High-resolution MS (e.g., NIST reference data) validates molecular ions (m/z 208.64) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. How can discrepancies in reactivity data across studies be resolved?

Contradictions in reaction yields or selectivity may arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) accelerate reactions but may promote hydrolysis.
  • Catalyst purity : Trace metals in palladium catalysts (e.g., Pd(PPh₃)₄) can alter coupling efficiency.
  • Moisture control : Rigorous drying of reagents/solvents is critical. Validate results via controlled reproducibility studies .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste.
  • First aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Q. What role does this compound play in developing antimicrobial agents?

this compound is a precursor to sulfonamide derivatives with potent activity against Staphylococcus aureus (MIC = 0.22–0.25 µg/mL). The fluorine atom enhances membrane permeability, while the methyl group stabilizes hydrophobic interactions with bacterial enzymes .

Q. How do substituents on the aromatic ring influence reactivity?

  • Electron-withdrawing fluorine : Activates the sulfonyl chloride group toward nucleophilic attack.
  • Methyl group : Steric effects may slow reactions with bulky nucleophiles but improve regioselectivity in coupling reactions .

Q. What regulatory guidelines apply to its use in pharmaceutical research?

Comply with REACH regulations (EC 1907/2006):

  • Authorization : Not listed under Annex XIV, but monitor updates.
  • Safety data sheets (SDS) : Follow GHS labeling for corrosive substances (Category 1B).
  • Disposal : Classify as hazardous waste (UN3261) for incineration .

Properties

IUPAC Name

4-fluoro-3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2S/c1-5-4-6(12(8,10)11)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQALYEZFNWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382273
Record name 4-fluoro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629672-19-1
Record name 4-fluoro-3-methylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-methylbenzenesulphonyl chloride
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Synthesis routes and methods

Procedure details

4-Fluoro-3-methyl-phenylamine (10 g, 79.9 mmol) was mixed with trifluoroacetic acid (100 mL) in a 250 mL flask. After the mixture was cooled to 0° C., concentrated hydrochloric acid (10 mL) was added slowly, followed by addition of a solution of sodium nitrite (6.95 g, 100.67 mmol) in water (5 mL) dropwise over 20 minutes at 0° C. The mixture was stirred for another 10 minutes, and then poured into a stirred mixture of acetic acid (120 mL), sulfurous acid (0.94 N aqueous sulfur dioxide solution, 120 mL), copper(II) chloride (13.6 g, 79.9 mmol) and copper(I) chloride (100 mg) at 0° C. The resulting mixture was allowed to warm to room temperature and stirred for 15 hours, and then poured into water (200 mL). The aqueous layer was extracted with ethyl acetate (100 mL×3). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by column chromatography (20% ethyl acetate in petroleum ether) to afford 4-fluoro-3-methyl-benzenesulfonyl chloride (5.2 g, 31.2%) (reference: Cherney, R. J. et al., J. Med. Chem. 46 (2003) 1811). 1H NMR (400 MHz, CDCl3) δ ppm 7.96-7.90 (m, 2 H), 7.284-7.229 (m, 1 H), 2.42 (d, J=1.6 Hz, 3 H).
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
catalyst
Reaction Step One
Name
copper(I) chloride
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
6.95 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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